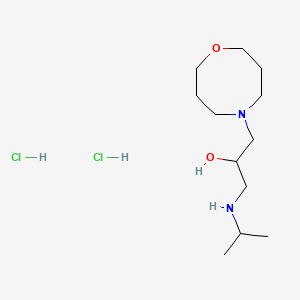
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an oxazocine ring and an ethanol group. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride typically involves multiple steps, including the formation of the oxazocine ring and the introduction of the ethanol group. Common synthetic routes may involve the use of starting materials such as amino alcohols and cyclic ethers. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-methanol
- Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-propanol
Uniqueness
Tetrahydro-alpha-(((1-methylethyl)amino)methyl)-2H-1,5-oxazocine-5(6H)-ethanol dihydrochloride is unique due to its specific structure, which includes an ethanol group. This structural feature may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may also influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific studies.
Properties
CAS No. |
104317-86-4 |
|---|---|
Molecular Formula |
C12H28Cl2N2O2 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
1-(1,5-oxazocan-5-yl)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C12H26N2O2.2ClH/c1-11(2)13-9-12(15)10-14-5-3-7-16-8-4-6-14;;/h11-13,15H,3-10H2,1-2H3;2*1H |
InChI Key |
GEFHWVLCGASBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CN1CCCOCCC1)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


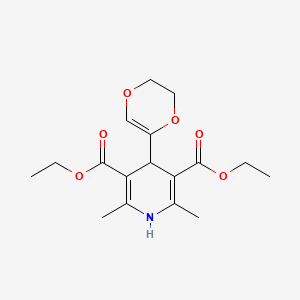
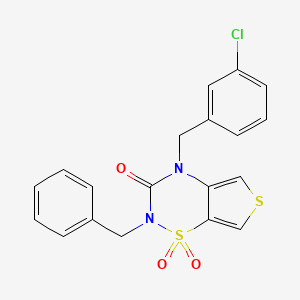
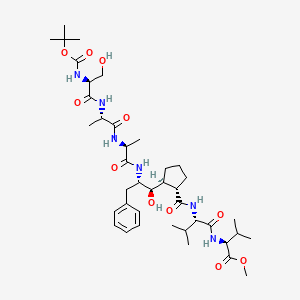
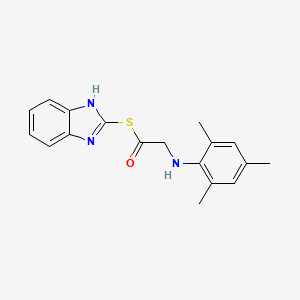
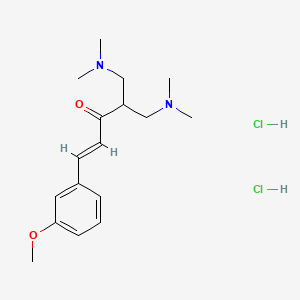

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
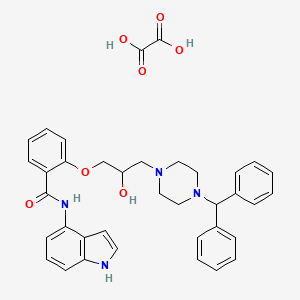
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
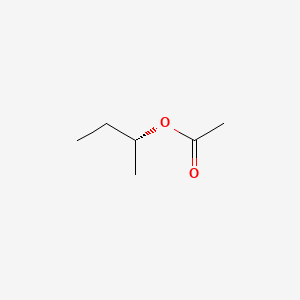

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)


